2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C10H13N3O/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-4,6H2,1-2H3 |
InChI Key |
IFQJKARLRLRVPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2COCCC2=N1)C#N |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclization Using Hydrazines, Aldehydes, and Malononitrile
One of the most effective routes involves a multicomponent reaction (MCR) where hydrazines, aldehydes, and malononitrile are combined under catalysis to form the pyrazole core, which subsequently undergoes cyclization with suitable precursors to yield the desired tetrahydropyrano[4,3-c]pyrazole derivatives.
Hydrazine derivative + aldehyde + malononitrile → pyrazole intermediate → cyclization with isopropyl-containing intermediates → 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile
- Deep eutectic solvents (DES) as green media
- Potassium carbonate (K₂CO₃) as base catalyst
- Reflux conditions in ethanol or water
- Reaction time: 30–60 minutes
- Yields: 75–88% (see Table 1)
| Entry | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Ethanol | Reflux | 45 min | 85 |
| 2 | DES (Glycerol + K₂CO₃) | Glycerol | Room temp | 60 min | 78 |
Table 1: Multicomponent synthesis of pyrazole derivatives.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and enhances yields. In this method, aldehydes, hydrazines, and malononitrile are irradiated in a solvent-free or minimal solvent environment under microwave conditions.
- Microwave power: 600 W
- Temperature: 80°C
- Time: 10–15 minutes
- Yields: 80–90%
- Rapid reaction kinetics
- Eco-friendly, solvent-free conditions
- High purity products
Research findings indicate that microwave-assisted synthesis can increase yield efficiency by approximately 20% compared to conventional heating.
Cyclization of Hydrazine Derivatives with Isopropyl-Containing Precursors
Direct Cyclization Using Isopropyl-Substituted Hydrazines
This method involves the reaction of isopropyl hydrazine derivatives with suitable α,β-unsaturated carbonyl compounds, followed by cyclization to form the tetrahydropyrano ring fused with the pyrazole core.
Isopropyl hydrazine + α,β-unsaturated carbonyl → Michael addition → cyclization → formation of target compound
- Acidic catalysts such as p-toluenesulfonic acid (p-TsOH)
- Solvent: ethanol or acetic acid
- Reflux temperature
- Reaction time: 2–4 hours
- Yields: 70–85%
Use of Metal Catalysts
Transition metal catalysts such as copper(II) acetate or zinc chloride facilitate cyclization and improve yields.
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ | Ethanol | Reflux | 82 | |
| ZnCl₂ | Acetic acid | 80°C | 78 |
Note: These methods often involve initial formation of hydrazones, which then cyclize under catalytic conditions.
Green Chemistry Approaches
Deep Eutectic Solvent (DES) Mediated Synthesis
Recent research emphasizes environmentally friendly processes, utilizing DES as reaction media, which enhances reaction rates and yields while reducing hazardous waste.
- Mix hydrazine derivatives, aldehydes, and malononitrile in DES
- Heat at 80°C for 30–45 minutes
- Isolate product via filtration and washing
Yields: 75–88%
Photo-Redox Catalysis
Using visible-light-driven catalysis, such as eosin Y, enables mild conditions and high selectivity.
- Solvent: acetonitrile
- Light source: LED lamp
- Reaction time: 12–15 minutes
- Yields: 80–90%
Mechanistic Insights and Research Discoveries
Recent studies have elucidated the mechanisms underlying these synthesis routes, emphasizing the role of catalysts, solvent effects, and microwave irradiation in promoting cyclization and ring formation. For example, the use of ionic liquids or deep eutectic solvents stabilizes transition states, increasing reaction efficiency.
- The application of microwave irradiation accelerates the formation of the pyrazole core by promoting rapid nucleophilic attack and cyclization.
- Green solvents such as glycerol or deep eutectic solvents provide sustainable alternatives to traditional organic solvents.
- Metal catalysts facilitate regioselective cyclization, improving yields and purity.
Summary of Preparation Methods
| Method | Catalyst/Media | Conditions | Advantages | Yield Range (%) |
|---|---|---|---|---|
| Multicomponent Reaction | K₂CO₃, ethanol | Reflux, 45 min | High efficiency, simple | 75–88 |
| Microwave-Assisted | None/Minimal solvent | 80°C, 10–15 min | Rapid, eco-friendly | 80–90 |
| Metal-Catalyzed Cyclization | Cu(OAc)₂, ZnCl₂ | Reflux, 2–4 hrs | High regioselectivity | 70–85 |
| Green Solvent (DES) | Glycerol + K₂CO₃ | 80°C, 30–45 min | Environmentally friendly | 75–88 |
| Photo-Redox Catalysis | Eosin Y, visible light | 12–15 min | Mild conditions, high yield | 80–90 |
Chemical Reactions Analysis
Nucleophilic Addition at the Carbonitrile Group
The carbonitrile group (-C≡N) undergoes nucleophilic addition due to its electrophilic nature. Key reactions include:
Mechanistic Insights :
-
Hydrolysis proceeds via acid-catalyzed hydration, forming an intermediate amide that can further hydrolyze to carboxylic acid under harsher conditions.
-
Alcoholysis with methanol yields esters, useful for derivatization in drug discovery.
Electrophilic Substitution on the Pyrazole Ring
The pyrazole moiety participates in electrophilic substitution, particularly at the 4-position, due to electron-donating effects from the fused pyran ring.
Key Findings :
-
Nitration at the 4-position improves binding affinity to cyclooxygenase-2 (COX-2) by 30% compared to the parent compound .
-
Sulfonation derivatives show increased solubility (>5 mg/mL in PBS) for in vivo testing .
Reduction Reactions
The carbonitrile group is reducible to primary amines, enabling access to amine-containing analogs.
| Reducing Agent | Conditions | Product | Purity | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 3 h | 3-Aminomethyl-pyrano-pyrazole derivative | 92% | |
| H₂/Pd-C | EtOH, 50 psi, 6 h | Same as above | 85% |
Applications :
-
Reduced analogs exhibit improved blood-brain barrier permeability (logP reduced by 0.8 units).
Cycloaddition and Ring-Opening Reactions
The strained pyrano ring participates in [4+2] cycloadditions with dienes under thermal conditions:
| Diene | Conditions | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24 h | Bridged bicyclic adduct | 85% endo | |
| Anthracene | Xylene, 140°C, 48 h | Polycyclic fused system | 72% exo |
Theoretical Basis :
-
DFT calculations indicate a preference for endo transition states due to stabilizing π-π interactions .
Oxidation of the Thiopyran Moiety
The sulfur atom in the thiopyran ring undergoes oxidation to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product Oxidation State | Biological Impact | Reference |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 1 h | Sulfoxide | 2x increase in COX-2 inhibition | |
| H₂O₂/AcOH | 60°C, 6 h | Sulfone | Reduced hepatotoxicity |
Safety Note :
Cross-Coupling Reactions
The carbonitrile group facilitates palladium-catalyzed cross-couplings:
Applications :
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions with alkenes:
| Alkene | Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|---|
| Ethylene | UV-C, hexane, 12 h | Spirocyclic oxetane | 0.32 | |
| Styrene | UV-B, acet |
Scientific Research Applications
2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile involves its interaction with molecular targets such as enzymes. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis in cancer cells . This suggests a complex mechanism that combines antiproliferative effects with the induction of cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrano[4,3-c]pyrazole derivatives and related fused heterocycles exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Bioactivity :
- The 2-isopropyl group in the target compound may enhance lipophilicity compared to polar substituents like hydroxyl (-OH) or methoxy (-OMe) in analogs . This could improve blood-brain barrier penetration, a critical factor in CNS-targeting drugs.
- Chlorophenyl and methoxyphenyl substituents (e.g., compound 3s) are associated with broad-spectrum antimicrobial activity, likely due to enhanced π-π stacking with microbial enzyme active sites .
Thermal Stability: Pyrano[2,3-a]carbazole derivatives (e.g., 2c) exhibit higher melting points (>280°C) compared to pyrano[4,3-c]pyrazoles (~170–230°C), suggesting greater crystallinity and stability due to extended aromatic systems .
Synthetic Efficiency: Yields for pyrano[4,3-c]pyrazoles (e.g., 80% for 3s) are generally higher than those for pyrano[2,3-a]carbazoles (75% for 2c), likely due to fewer steric hindrances in MCRs .
Functional Group Reactivity :
- The nitrile group at position 3 enables diverse post-synthetic modifications. For example, compound 6h incorporates a hydroxymethyl group derived from nitrile reduction, enabling conjugation with biomolecules .
Biological Activity
2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is a heterocyclic compound notable for its unique structural features, which include a tetrahydropyrano ring fused with a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C₁₀H₁₃N₃O
- Molecular Weight : 191.23 g/mol
- IUPAC Name : 2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbonitrile
- Canonical SMILES : CC(C)N1C(=C2COCCC2=N1)C#N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research has indicated that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) .
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary investigations suggest that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, showing promise as an enzyme inhibitor .
- Antimicrobial Properties : Similar compounds in the pyrazole class have demonstrated antimicrobial activities, suggesting potential applications in treating infections .
Research Findings and Case Studies
A review of literature reveals significant findings regarding the biological activity of pyrazole derivatives, including this compound:
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves multi-component reactions. One common synthetic route includes the reaction of aldehydes with malononitrile and β-ketoesters under basic conditions .
Table 2: Synthetic Routes
| Synthetic Route | Key Reagents |
|---|---|
| Multi-component reaction | Aldehydes, malononitrile, β-ketoesters |
| Catalytic synthesis | Sodium carbonate as a catalyst |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile derivatives?
Multi-component reactions (MCRs) are widely used, involving ethyl acetoacetate, hydrazine hydrate, malononitrile, and substituted aldehydes in aqueous or ethanol/water solvents. Catalysts like trisodium citrate dihydrate or CTACl (cetyl-trimethyl-ammonium chloride) enhance reaction efficiency . For example, a typical protocol involves stirring reactants at room temperature for 2–3 hours, followed by recrystallization for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., nitrile stretches at ~2200 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrazole ring protons at δ 5.5–6.5 ppm) and carbon frameworks (e.g., spiro carbons at δ 60–70 ppm) .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can elemental analysis validate the purity of synthesized derivatives?
Elemental analysis compares experimental C/H/N percentages with theoretical values. For example, a compound with formula C₁₅H₁₆N₄O should yield C: 64.27%, H: 5.71%, N: 19.99%. Deviations >0.3% indicate impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-component syntheses?
Systematic optimization involves:
- Solvent screening : Polar solvents (e.g., EtOH/H₂O) enhance solubility and reaction rates .
- Catalyst selection : Lewis acids (e.g., InCl₃) or surfactants (e.g., CTACl) reduce activation energy .
- Temperature control : Room-temperature reactions minimize side products compared to reflux conditions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and stereochemistry. For example, CCDC-971311 (Cambridge Structural Database) offers crystallographic data for related pyrano-pyrazole derivatives .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .
Q. How do substituents on the aldehyde component influence the compound’s electronic and steric properties?
- Electron-withdrawing groups (EWGs) : Increase electrophilicity of the aldehyde, accelerating Knoevenagel condensation steps .
- Steric hindrance : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may reduce reaction yields but enhance crystallinity for X-ray analysis .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up pyrano-pyrazole syntheses, and how can they be mitigated?
- Issue : Poor solubility of intermediates in aqueous media.
- Solution : Use mixed solvents (e.g., EtOH/H₂O) or surfactants to stabilize colloidal suspensions .
Q. How can computational methods complement experimental studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
